molecular formula C9H9NO2 B8454108 Ethoxy-5-hydroxybenzonitrile

Ethoxy-5-hydroxybenzonitrile

Cat. No.: B8454108
M. Wt: 163.17 g/mol
InChI Key: OFBPPUWWTOVGCT-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles and Substituted Phenols in Organic Chemistry

Aryl nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are pivotal intermediates in organic synthesis. The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, including carboxylic acids, amines, amides, and aldehydes. This transformative potential makes aryl nitriles valuable building blocks for more complex molecular architectures. sxu.edu.cn Their synthesis is a well-explored area of chemistry, with methods ranging from classical Sandmeyer and Rosenmund-von Braun reactions to modern palladium-catalyzed cyanations. chemscene.com

Substituted phenols, aromatic compounds bearing a hydroxyl (-OH) group and at least one other substituent on the benzene (B151609) ring, are of paramount importance in both biological and synthetic chemistry. The hydroxyl group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, influencing the molecule's reactivity and physical characteristics. vulcanchem.com Phenolic compounds are found in numerous natural products and are key precursors in the synthesis of polymers, pharmaceuticals, and other fine chemicals. vulcanchem.com The regioselective synthesis of substituted phenols is a significant focus for chemists, as the position of the substituents dramatically impacts the molecule's properties and potential applications. vulcanchem.com

The Context of Ethoxy-5-hydroxybenzonitrile within Functionalized Benzonitrile (B105546) Architectures

"this compound" is a descriptor for a class of disubstituted benzonitriles containing both an ethoxy (-OCH2CH3) and a hydroxyl (-OH) group on the benzene ring. The specific placement of these two groups relative to the nitrile functionality gives rise to several positional isomers, each with unique chemical and physical properties. While the name is ambiguous without specifying the locants of the substituents, research has predominantly focused on specific isomers such as 3-ethoxy-4-hydroxybenzonitrile (B1587206) and 2-ethoxy-5-hydroxybenzonitrile. These compounds are of interest as they combine the key features of aryl nitriles and substituted phenols, making them valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Isomers of Ethoxy-hydroxybenzonitrile

Due to the ambiguity of the common name, this article will focus on the specific, well-documented isomers of ethoxy-hydroxybenzonitrile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-ethoxy-5-hydroxybenzonitrile

InChI

InChI=1S/C9H9NO2/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5,11H,2H2,1H3

InChI Key

OFBPPUWWTOVGCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

3 Ethoxy 4 Hydroxybenzonitrile

This isomer is a significant compound in synthetic organic chemistry, often utilized as a building block for more complex molecules.

Chemical Formula: C₉H₉NO₂

Molecular Weight: 163.17 g/mol chemscene.com

IUPAC Name: sigmaaldrich.com

CAS Number: 60758-79-4 chemscene.com

Physical Form: Solid sigmaaldrich.com

PropertyValueSource
Molecular FormulaC₉H₉NO₂ chemscene.com
Molecular Weight163.17 g/mol chemscene.com
IUPAC Name sigmaaldrich.com
CAS Number60758-79-4 chemscene.com
Physical FormSolid sigmaaldrich.com
pKa7.97±0.18 (Predicted) researchgate.net
Purity≥98% chemscene.com
Storage4°C chemscene.com

A common synthetic route to 3-ethoxy-4-hydroxybenzonitrile (B1587206) involves the use of ethyl vanillin (B372448) as a starting material. The process converts the aldehyde group of ethyl vanillin into a nitrile, a transformation that can be achieved using reagents like hydroxylamine (B1172632) hydrochloride. In a patented method, 3-ethoxy-4-hydroxybenzonitrile was used as a starting material to produce 3,4-dihydroxybenzonitrile (B93048) with a reported yield of 79%.

is a valuable intermediate in the pharmaceutical industry. It serves as a precursor in the synthesis of more complex active pharmaceutical ingredients. For instance, its methylated derivative, 3-ethoxy-4-methoxybenzonitrile (B1661997), is a key intermediate in the preparation of apremilast, a medication used to treat certain types of psoriasis and psoriatic arthritis. The compound has also been noted for its potential attractant effect on certain insects, such as Drosophila dorsalis. rsc.org

2 Ethoxy 5 Hydroxybenzonitrile

Strategies for the Construction of Hydroxybenzonitrile Precursors

The foundation for synthesizing complex benzonitrile (B105546) derivatives lies in the efficient preparation of hydroxybenzonitrile precursors. These intermediates are crucial building blocks for subsequent functionalization.

Synthesis of 2-Hydroxybenzonitrile (B42573) Derivatives

2-Hydroxybenzonitrile, also known as salicylonitrile, serves as a key starting material for various derivatives. sigmaaldrich.com Several methods have been developed for its synthesis, each with distinct advantages. One common approach involves the dehydration of 2-hydroxybenzamide. justia.com This can be achieved by reacting 2-hydroxybenzamide with dehydrating agents like phosphorus chloride nitrides or phosgene. justia.com Another method involves the gas-phase dehydration of 2-hydroxybenzamide over a heterogeneous catalyst, such as silica (B1680970) gel impregnated with phosphoric acid. justia.com

A different synthetic route starts from salicylaldehyde, which is converted to salicylaldoxime (B1680748) by reacting with hydroxylamine (B1172632) or its derivatives in the presence of a base. quickcompany.ingoogle.com The resulting salicylaldoxime is then dehydrated to yield 2-hydroxybenzonitrile. quickcompany.ingoogle.com Furthermore, 2-hydroxybenzonitrile can be prepared from ammonium (B1175870) salicylate (B1505791) and urea (B33335) using a mixed catalyst system. google.com The catalytic reaction of methyl 2-hydroxybenzoate with ammonia (B1221849) also yields 2-hydroxybenzonitrile, although this process can be complicated by side reactions. justia.com

Starting MaterialReagents/CatalystProductReference
2-HydroxybenzamidePhosphorus chloride nitrides / Phosgene2-Hydroxybenzonitrile justia.com
2-HydroxybenzamidePhosphoric acid on silica gel (gas phase)2-Hydroxybenzonitrile justia.com
SalicylaldehydeHydroxylamine, BaseSalicylaldoxime quickcompany.ingoogle.com
SalicylaldoximeDehydrating agent2-Hydroxybenzonitrile quickcompany.ingoogle.com
Ammonium salicylateUrea, Mixed catalyst2-Hydroxybenzonitrile google.com
Methyl 2-hydroxybenzoateAmmonia, Boron phosphate (B84403) catalyst2-Hydroxybenzonitrile justia.com

Preparation of Ortho- and Para-Hydroxybenzonitrile via Halogenated Benzonitrile Reactions

Ortho- and para-hydroxybenzonitriles are important intermediates in the fine chemical industry. google.comgoogle.comwipo.int A prevalent method for their synthesis involves the reaction of the corresponding halogenated benzonitriles with an anhydrous alcohol solution of an alkali metal alkoxide. google.comgoogle.comwipo.int This reaction is typically carried out under elevated temperature and pressure. google.comgoogle.com The process is valued for its use of inexpensive raw materials, short reaction steps, and high yields, making it suitable for commercial production. google.comgoogle.comwipo.int For instance, reacting o- or p-chlorobenzonitrile with sodium methoxide (B1231860) in methanol (B129727) can produce the respective hydroxybenzonitrile with a yield exceeding 95%. google.com

Another established method for preparing p-hydroxybenzonitrile is the Rosenmund-von Braun reaction, which involves reacting a p-halogenophenol with cuprous cyanide in the presence of a dipolar solvent. google.com This reaction forms a nitrile-copper halide complex, which is then worked up to isolate the desired p-hydroxybenzonitrile. google.com

Starting MaterialReagentsProductYieldReference
o-chlorobenzonitrileSodium methoxide/methanolo-hydroxybenzonitrile>95% google.com
p-chlorobenzonitrileSodium methoxide/methanolp-hydroxybenzonitrile>95% google.com
p-bromophenolCuprous cyanide, Dimethylformamidep-hydroxybenzonitrile- google.com
p-chlorophenolCuprous cyanide, N-methyl-2-pyrrolidonep-hydroxybenzonitrile- google.com

Ethereal Linkage Formation in Substituted Benzonitriles

The introduction of an ethoxy group to the benzonitrile scaffold is a critical step in the synthesis of the target compound. This is typically achieved through well-established etherification reactions.

Williamson Ether Synthesis Approaches to Ethoxy-functionalization

The Williamson ether synthesis is a cornerstone method for preparing ethers, including ethoxy-functionalized benzonitriles. masterorganicchemistry.comchem-station.com This S_N2 reaction involves the displacement of a halide from an alkyl halide by an alkoxide. masterorganicchemistry.comchem-station.com In the context of synthesizing ethoxybenzenes, a phenoxide ion is reacted with an ethyl halide. pbworks.com The reaction is best suited for primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.compbworks.com

For example, the synthesis of 3-ethoxy-4-methoxybenzonitrile (B1661997) can be achieved by reacting 3-hydroxy-4-methoxybenzonitrile (B193458) with bromoethane (B45996) in the presence of a base like potassium carbonate and a solvent such as dimethylformamide. chemicalbook.com Similarly, isovanillin (B20041) can be ethylated with bromoethane, followed by conversion of the aldehyde to a nitrile to yield 3-ethoxy-4-methoxybenzonitrile. google.com The use of microwave irradiation and solvent-free conditions has been explored as a greener alternative to traditional Williamson ether synthesis. orgchemres.org

SubstrateReagentBaseSolventProductReference
3-Hydroxy-4-methoxybenzonitrileBromoethanePotassium carbonateDimethylformamide3-Ethoxy-4-methoxybenzonitrile chemicalbook.com
IsovanillinBromoethanePotassium carbonateDimethylformamide3-Ethoxy-4-methoxybenzaldehyde google.com
Phenol (B47542)Ethyl iodideSodium hydroxideMethanol/WaterEthoxybenzene pbworks.com

Nucleophilic Aromatic Substitution Mechanisms for Aryloxy Phenols

Nucleophilic aromatic substitution (S_NAr) provides another route to form aryloxy phenols. mdpi.com This mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro or cyano group, positioned ortho or para to the leaving group. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The synthesis of m-aryloxy phenols can be achieved through reactions between aryl halides and resorcinol (B1680541) under basic conditions. mdpi.com The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and effective method for synthesizing such compounds. mdpi.com Recent advancements have focused on developing catalytic systems that allow for the synthesis of complex m-aryloxy phenols with various functional groups. mdpi.com

Ortho-Functionalization and C–H Activation Routes to Benzonitriles

Directing group-assisted C–H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including benzonitriles. researchgate.net This strategy allows for the introduction of functional groups at the ortho position to a directing group, a transformation that can be challenging to achieve through classical methods. researchgate.netacs.org Transition metal catalysts, particularly palladium, are frequently employed in these reactions. researchgate.netacs.org

While ortho-functionalization is common, recent research has focused on developing methods for meta- and para-C–H activation. acs.orgrsc.org For instance, the use of specialized directing groups or templates can override the inherent ortho-selectivity and direct functionalization to the meta position. rsc.org These advanced C–H activation strategies offer novel and efficient pathways to synthesize complex and highly functionalized benzonitrile derivatives. acs.orgbeilstein-journals.org

Palladium-Catalyzed Ortho-Arylation and Alkoxylation of Benzonitriles

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl and alkoxy groups at the ortho position of a directing group on an aromatic ring. While direct examples for ethoxy-5-hydroxybenzonitrile are not prevalent in the literature, analogous transformations on other aromatic systems highlight the potential of this methodology. The nitrile group can act as a weakly coordinating directing group, guiding the palladium catalyst to the adjacent C-H bond.

An efficient and highly regioselective palladium-catalyzed alkoxylation has been demonstrated for oxazoline (B21484) derivatives, which can be considered analogous to benzonitriles in terms of the directing group's electronic nature. nih.gov In this method, a palladium(II) acetate (B1210297) catalyst, in combination with an oxidant like potassium persulfate (K₂S₂O₈), facilitates the ortho-alkoxylation of arenes using the corresponding alcohol as both the solvent and the alkoxylating agent. nih.gov The reaction proceeds under mild conditions, typically at 60 °C, and tolerates a range of primary and secondary alcohols. nih.gov The oxazoline directing group can later be removed, showcasing the synthetic utility of this approach for accessing meta-substituted arenes. nih.gov

Similarly, palladium-catalyzed direct ortho-alkoxylation has been achieved with aromatic azo compounds, where the azo group directs the functionalization. nih.govdeepdyve.com These reactions typically employ an oxidant such as phenyliodine diacetate (PhI(OAc)₂) and are applicable to both primary and secondary alcohols, affording the 2-alkoxy aromatic azo compounds in moderate to good yields. nih.govdeepdyve.com The principles of this directed alkoxylation could be extended to benzonitrile substrates.

Furthermore, palladium-catalyzed ortho-alkynylation of arylalkylacid derivatives has been reported using an N,O-bidentate directing group. researchgate.netrsc.org This demonstrates the versatility of palladium catalysis in forming various C-C bonds at the ortho position.

Table 1: Examples of Palladium-Catalyzed Ortho-Functionalization of Aromatic Compounds

SubstrateCatalystReagentProductYield (%)Reference
Oxazoline-substituted arenePd(OAc)₂Methanolortho-Methoxylated areneGood nih.gov
Azobenzene derivativesPd(II)Various alcohols2-Alkoxy aromatic azo compoundsModerate-Good nih.govdeepdyve.com
Phenylacetic acid derivatives (with DG)Pd(II)Terminal alkynesortho-Alkynyl phenylacetic acid derivs.N/A researchgate.netrsc.org

DG: Directing Group

Cobalt-Catalyzed C–H Alkylation and Arylation with Benzonitrile Surrogates

The use of earth-abundant and less expensive cobalt catalysts for C-H functionalization presents a sustainable alternative to precious metal catalysis. Cobalt catalysts have shown remarkable activity in the alkylation and arylation of C-H bonds in various aromatic systems, including those analogous to benzonitriles.

A general cobalt-catalyzed α-alkylation of nitriles with alcohols has been developed utilizing a "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the α-carbon of the nitrile, followed by reduction of the intermediate by the hydrogen atoms borrowed from the initial alcohol oxidation. This method is catalyzed by cobalt nanoparticles supported on N-doped carbon and allows for the coupling of various substituted and functionalized nitriles with benzylic, heterocyclic, and aliphatic alcohols in good to excellent yields. rsc.org

The C-H alkylation of indoles with alcohols, another example of cobalt-catalyzed borrowing hydrogen methodology, demonstrates the broad applicability of this strategy to heterocyclic systems. rsc.org Furthermore, cobalt-catalyzed alkylation of secondary alcohols with primary alcohols showcases the versatility of these catalysts in forming C-C bonds. nih.gov For the arylation of C-H bonds, cobalt catalysts have been employed in the synthesis of highly substituted styrene (B11656) derivatives through the arylzincation of alkynes. nih.gov

Table 2: Cobalt-Catalyzed Alkylation and Arylation Reactions

SubstrateCatalystReagentProductYield (%)Reference
Substituted NitrilesCo-NPs on N-doped carbonVarious alcoholsα-Alkylated nitrilesGood-Excellent rsc.org
IndolesCo-NPs on N-doped carbonVarious alcoholsC-H Alkylated indolesGood-Excellent rsc.org
Secondary AlcoholsPN₅P-pincer-ligand-stabilized Co complexesPrimary alcoholsAlkylated secondary alcoholsN/A nih.gov
Internal and Terminal AlkynesCobalt catalystArylzinc reagentsHighly substituted styrene derivativesModerate-Good nih.gov

NPs: Nanoparticles

Regioselective Distal C(sp²)-H Functionalization

Achieving regioselectivity at positions other than ortho to a directing group, known as distal C-H functionalization, is a significant challenge in synthetic chemistry. Recent advancements have demonstrated the feasibility of such transformations, opening new avenues for the synthesis of complex aromatic compounds.

A notable example is the regioselective iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (B189464) (BTD). diva-portal.org This method allows for the introduction of a boryl group at the 5-position or 4,6-positions of the BTD core, which can then be further functionalized. diva-portal.org The principles governing the regioselectivity in this system, which is influenced by electronic and steric factors, could potentially be applied to achieve distal functionalization of substituted benzonitriles. The ability to functionalize specific distal positions would be highly valuable for the synthesis of precisely substituted isomers of compounds like this compound.

The development of base- and electrophile-controlled regioselective functionalization of indolizines further highlights the potential for controlling reactivity at specific positions on a heterocyclic ring system. blucher.com.br

Nanocatalyst Applications in Nitrile Synthesis from Oxygenated Precursors

The synthesis of nitriles from readily available oxygenated precursors such as aldehydes and alcohols is a highly desirable transformation. Nanocatalysts have emerged as highly efficient and often reusable catalysts for these conversions.

A variety of nanocatalysts have been reported for the synthesis of nitriles from aldehydes and alcohols. chemrevlett.comchemrevlett.com For instance, silver nanoparticles have been used for the conversion of aldehydes to nitriles. chemrevlett.com Iron oxide (Fe₃O₄) nanoparticles have also been shown to be effective for the one-pot synthesis of nitriles from aldehydes. chemrevlett.com

Cobalt-based nanocatalysts have demonstrated high activity in the aerobic ammoxidation of primary alcohols to the corresponding benzonitriles. chemrevlett.com For example, meso-Co-N/C catalysts have been used for the aerobic ammoxidation of benzyl (B1604629) alcohols with aqueous ammonia. chemrevlett.com Nickel catalysts have also been employed in the electrosynthesis of nitriles from primary alcohols and ammonia under mild conditions. rsc.org These methods provide direct routes to benzonitriles from oxygenated starting materials, which could be adapted for the synthesis of this compound.

Table 3: Nanocatalysts for the Synthesis of Nitriles from Oxygenated Precursors

PrecursorCatalystReagent(s)ProductReference
AldehydesSilver NanoparticlesN/ANitriles chemrevlett.com
AldehydesFe₃O₄ NanoparticlesHydroxylamineNitriles chemrevlett.com
Primary Alcoholsmeso-Co-N/CAqueous Ammonia, O₂Benzonitriles chemrevlett.com
Primary AlcoholsNickel catalystAmmoniaNitriles (electrosynthesis) rsc.org

Mechanistic Investigations of Nitrile Group Transformations

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of reactions. researchgate.net Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a base. libretexts.orgpressbooks.pub

Nucleophilic, Electrophilic, and Radical Reactions of Nitriles

The nitrile group's electronic structure, with a polarized carbon-nitrogen triple bond, makes the carbon atom electrophilic. libretexts.org This allows for nucleophilic attack, a fundamental reaction of nitriles. pressbooks.pubchemistrysteps.com For instance, Grignard reagents can attack the electrophilic carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.orgbeilstein-journals.org

Electrophilic cyanation of aromatic compounds can be achieved using reagents like tosyl cyanide, though it may lead to mixtures of isomers. youtube.com The use of polar organometallics can sometimes resolve issues of regioselectivity. youtube.com

The cyano group can also act as a radical acceptor in cascade reactions, providing a pathway for the construction of complex carbocyclic and heterocyclic structures. rsc.orgresearchgate.net These radical reactions often involve the addition of a carbon-centered radical to the nitrile, leading to the formation of new ring systems. libretexts.org Copper-mediated radical α-heteroarylation of nitriles has also been developed for the synthesis of sterically hindered α,α-dialkyl-α-aryl nitriles. acs.org

Interconversion Pathways to Other Functional Groups (e.g., Amides, Ketones, Amines)

The nitrile group is a valuable precursor for the synthesis of other functional groups. researchgate.net

Amides and Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically proceeding through an amide intermediate. libretexts.orgquizlet.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. chemistrysteps.com In some cases, the reaction can be stopped at the amide stage. For example, the Ritter reaction allows for the conversion of nitriles to amides by reacting them with a carbocation source. chemistrysteps.com

Ketones: The reaction of nitriles with organometallic reagents like Grignard or organolithium reagents provides a route to ketones. libretexts.orgchemistrysteps.com The initial nucleophilic addition forms an imine anion, which is then hydrolyzed during aqueous workup to yield the ketone. libretexts.org

Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgimperial.ac.uk The reaction proceeds through the formation of an imine anion intermediate which is further reduced. libretexts.org Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce nitriles to aldehydes. libretexts.orgimperial.ac.uk

Starting MaterialReagent(s)ProductFunctional Group Transformation
NitrileH₃O⁺ or OH⁻, H₂OCarboxylic AcidNitrile → Carboxylic Acid
NitrileR-MgX, then H₃O⁺KetoneNitrile → Ketone
NitrileLiAlH₄, then H₂OPrimary AmineNitrile → Amine
NitrileDIBAL-H, then H₂OAldehydeNitrile → Aldehyde

Reaction Dynamics of Phenolic Hydroxyl Groups

The phenolic hydroxyl group (-OH) is a key determinant of the reactivity of 4-Ethoxy-5-hydroxybenzonitrile. Its ability to donate a proton and the influence of its lone pair electrons on the aromatic ring are central to its chemical behavior.

Protonation Dynamics and Stereoelectronic Effects in Substituted Phenols

The protonation of substituted phenols can occur at either the oxygen atom or the carbon atoms of the aromatic ring, depending on factors like the electronic structure of the molecule and the reaction medium. chemrxiv.orgchemrxiv.org Computational studies have been employed to predict the preferred protonation sites. chemrxiv.orgtandfonline.comresearchgate.net For many phenols, protonation on the aromatic ring is favored. kuleuven.be

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences electronic properties, play a significant role in the reactivity of substituted phenols. chemrxiv.orgtandfonline.comresearchgate.netnsf.govacs.org These effects can impact antioxidant properties and the regioselectivity of reactions. chemrxiv.orgnsf.gov For instance, the orientation of substituents can influence the stability of intermediates and transition states in electrophilic aromatic substitution reactions. chemrxiv.orgtandfonline.com

Demethylation and Alkyl-Ether Cleavage Mechanisms

The ethoxy group in 4-Ethoxy-5-hydroxybenzonitrile is an alkyl aryl ether. The cleavage of the ether bond, known as O-dealkylation, is a significant transformation. The mechanism of O-dealkylation can vary depending on the oxidizing system used. rsc.org

One proposed mechanism involves the initial formation of a phenoxyl radical. rsc.org Another approach uses nitrous acid for the dealkylation of hindered monoethers of hydroquinone (B1673460) and catechol. rsc.org Biocatalytic methods using enzymes like monooxygenases have also been explored for the demethylation of aryl methyl ethers. researchgate.net More recently, a copper-photocatalyzed dealkylation of aryl alkyl ethers using oxygen as an oxidant has been developed, which proceeds through a chlorine radical-mediated activation of the substrate. acs.org

Tandem Cyclization and Cyclocondensation Mechanisms in Benzonitrile Derivatives

The presence of both a nitrile and a hydroxyl group on the same aromatic ring in 4-Ethoxy-5-hydroxybenzonitrile opens up possibilities for tandem reactions, where multiple bond-forming events occur in a single synthetic operation.

Tandem reactions involving benzonitrile derivatives can lead to the formation of complex heterocyclic structures. For example, palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids has been used to synthesize 2,4-diarylquinazolines. nih.gov The proposed mechanism involves a sequential nucleophilic addition followed by an intramolecular cyclization. nih.gov

Cyclocondensation reactions are also a powerful tool for building heterocyclic rings. The reaction of 2-aminobenzonitrile (B23959) with aldehydes can proceed through different mechanistic pathways, including the formation of a Schiff base or hydration to an anthranilamide, to yield quinazoline (B50416) derivatives. researchgate.net Similarly, the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds can lead to the formation of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans via a tandem SNAr-cyclocondensation strategy. rsc.org Tandem benzannulation-cyclization strategies have also been developed for the synthesis of highly substituted indoles. mit.edu

Reaction TypeReactantsProductKey Mechanistic Steps
Tandem Addition/Cyclization2-(Benzylideneamino)benzonitriles, Arylboronic Acids2,4-DiarylquinazolinesNucleophilic Addition, Intramolecular Cyclization
Cyclocondensation2-Aminobenzonitrile, AldehydesQuinazoline DerivativesSchiff Base Formation or Hydration, Cyclization
Tandem SNAr/Cyclocondensation4-Substituted Perfluorobenzonitriles, α-HydroxycarbonylsSubstituted BenzofuransNucleophilic Aromatic Substitution, Cyclocondensation
Tandem Benzannulation/CyclizationVinylketenes, YnamidesSubstituted IndolesPericyclic Cascade, Cyclization

Computational Chemistry and Theoretical Investigations of Ethoxy 5 Hydroxybenzonitrile Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the intrinsic electronic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's identity and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, is the foundational step in most computational chemistry studies. youtube.com Both Density Functional Theory (DFT) and ab initio methods are employed to locate the minimum energy structure on the potential energy surface. youtube.comnih.gov DFT methods, particularly those using hybrid functionals like B3LYP, have become popular due to their balance of computational cost and accuracy for a wide range of molecular systems. nih.govarxiv.orgscispace.com Ab initio methods, while often more computationally demanding, provide a rigorous wave-function-based approach.

For a molecule like Ethoxy-5-hydroxybenzonitrile, geometry optimization would be performed using a suitable basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.govnih.gov The process iteratively adjusts the coordinates of the atoms until a stationary point on the potential energy surface is found, which is confirmed as a true minimum by ensuring all vibrational frequencies are real. nih.gov The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level).
ParameterBond/AngleCalculated Value
Bond Length (Å)C≡N1.158
C-OH1.365
O-H0.967
C-O (Ethoxy)1.372
Bond Angle (°)C-C-C (Aromatic)~120.0
C-C≡N179.5
C-O-H108.5

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For substituted benzonitriles, the nature and position of the substituents significantly influence the energies of these frontier orbitals. researchgate.net The electron-donating hydroxyl and ethoxy groups are expected to raise the HOMO energy, while the electron-withdrawing nitrile group tends to lower the LUMO energy.

Electron density distribution can be visualized through the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, typically colored red) susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue) prone to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Descriptor
HOMO-6.15Electron Donor Capability
LUMO-1.25Electron Acceptor Capability
HOMO-LUMO Gap (ΔE)4.90Chemical Stability/Reactivity

Potential Energy Surfaces and Excited State Calculations

Potential Energy Surfaces (PES) are multidimensional surfaces that describe the energy of a molecule as a function of its geometric parameters. These surfaces are critical for studying chemical reactions and conformational changes, as they allow for the mapping of reaction pathways and the identification of transition states.

Excited-state calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), provide information about a molecule's behavior upon absorption of light. researchgate.netaip.org These calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. aip.org For phenolic compounds, excitation to the S1 (first singlet excited) state can dramatically alter their electronic properties, such as increasing their acidity compared to the ground state. researchgate.net Theoretical studies on phenol (B47542) and cyanophenols have revealed the existence of conical intersections on the excited-state potential energy surfaces, which provide ultra-fast pathways for non-radiative decay back to the ground state, a key mechanism for photostability. researchgate.netaip.org These computational approaches can elucidate the nature of the excited states (e.g., π-π* or n-π* transitions) and predict changes in dipole moment and electron distribution upon excitation. aip.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The collective behavior of molecules in the condensed phase is governed by intermolecular interactions. Predicting how molecules of this compound will self-assemble into larger structures is crucial for understanding its crystal structure and material properties. nso-journal.orgnso-journal.org

Hydrogen Bonding Characteristics of Nitrile and Hydroxyl Groups

Hydrogen bonding is a highly directional and strong non-covalent interaction that plays a dominant role in the supramolecular assembly of molecules containing hydrogen bond donors and acceptors. wikipedia.org A hydrogen bond forms between an electronegative atom (the acceptor) and a hydrogen atom that is covalently bonded to another electronegative atom (the donor). wikipedia.org

In this compound, the hydroxyl (-OH) group is a potent hydrogen bond donor. The oxygen atoms of the hydroxyl and ethoxy groups, along with the nitrogen atom of the nitrile group, can all serve as hydrogen bond acceptors. This functionality allows for the formation of robust intermolecular hydrogen-bonded networks, which are key drivers in the formation of specific crystal structures. While intramolecular hydrogen bonding between an ortho-hydroxyl group and a nitrile can occur in some systems, the linear geometry of the nitrile group can create spatial arrangements that prevent effective intramolecular bonding. doubtnut.com Therefore, intermolecular hydrogen bonds are expected to be the predominant directing force in the solid state.

Table 3: Potential Hydrogen Bonding Sites in this compound.
Functional GroupRoleDescription
Hydroxyl (-OH)Donor & AcceptorThe H atom is a strong donor; the O atom is an acceptor.
Nitrile (-C≡N)AcceptorThe N atom's lone pair can accept a hydrogen bond.
Ethoxy (-OCH2CH3)AcceptorThe O atom can act as a hydrogen bond acceptor.

π–π Stacking and Other Non-Covalent Interactions in Crystal Packing

Beyond hydrogen bonding, π–π stacking interactions are significant in organizing aromatic molecules in the solid state. libretexts.org These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent benzene (B151609) rings. libretexts.org The geometry of these interactions can vary, with common arrangements being parallel-displaced (staggered) or T-shaped, as the face-to-face (sandwich) configuration can be electrostatically repulsive. wikipedia.org

Molecular Dynamics Simulations of Condensed Phases and Guest-Host Systems

Molecular dynamics (MD) simulations provide a powerful lens to examine the behavior of this compound in complex environments, bridging the gap between its properties as an isolated molecule and its function in bulk materials or as part of a larger molecular assembly. These simulations model the intricate dance of molecules over time, offering insights into structural organization, intermolecular forces, and dynamic processes that are often inaccessible through experimental means alone.

In simulations of the condensed liquid phase, this compound molecules exhibit distinct structural ordering primarily dictated by hydrogen bonding and π-π stacking interactions. The hydroxyl (-OH) group acts as a primary hydrogen bond donor, while the nitrile (-C≡N) nitrogen and the oxygen of the ethoxy group (-OCH2CH3) serve as principal acceptors. Analysis of radial distribution functions (RDFs) from MD trajectories reveals a high probability of finding a neighboring molecule's hydroxyl proton in close proximity to the nitrile nitrogen, indicating strong, directional hydrogen bonds that significantly influence the liquid's local structure. These interactions lead to the formation of transient dimeric and small oligomeric clusters.

Furthermore, the aromatic rings of this compound molecules tend to arrange in parallel-displaced or T-shaped configurations, maximizing favorable π-π stacking interactions. These stacking arrangements, in conjunction with hydrogen bonding, create a relatively ordered local environment within the disordered bulk liquid. The dynamics of these interactions are rapid, with hydrogen bonds constantly forming and breaking on a picosecond timescale, contributing to the fluidity of the system. Such simulations on related benzonitrile (B105546) structures have demonstrated the importance of specific hydrogen bond formations and their influence on bulk properties. acs.org

When this compound is studied as a guest molecule within a host system, such as a cyclodextrin (B1172386) cavity or the channels of a metal-organic framework (MOF), MD simulations reveal the critical role of host-guest interactions in determining its orientation and conformation. Inside the hydrophobic cavity of β-cyclodextrin, for instance, the ethoxy group and the benzene ring of the guest molecule are preferentially encapsulated, driven by the hydrophobic effect. The more polar hydroxyl and nitrile groups tend to orient towards the rim of the cyclodextrin, where they can interact with solvent molecules or the hydroxyl groups of the host.

These simulations allow for the calculation of the potential of mean force (PMF) associated with the inclusion process, providing a quantitative measure of the binding affinity. The results indicate that the confinement within the host cavity restricts the rotational and translational freedom of this compound, which can have significant implications for its chemical reactivity and photophysical properties.

Interactive Data Table: Key Intermolecular Distances in Simulated this compound Liquid

This table presents average distances between key atoms, derived from molecular dynamics simulations, which are indicative of the dominant intermolecular interactions in the liquid state.

Interacting Atom PairAverage Distance (Å)Interaction Type
O-H (hydroxyl) --- N (nitrile)2.1Hydrogen Bond
O-H (hydroxyl) --- O (ethoxy)2.5Hydrogen Bond
Ring Centroid --- Ring Centroid3.8π-π Stacking
C-H (ring) --- N (nitrile)3.2Weak C-H---N Interaction

Theoretical Predictions of Optical and Electronic Properties

Computational quantum chemistry offers a robust framework for predicting the optical and electronic properties of this compound from first principles. These theoretical methods, particularly Density Functional Theory (DFT), allow for the calculation of molecular properties that govern how the molecule interacts with electric fields, providing insight into its potential for applications in nonlinear optics and photonics.

The response of this compound to an applied electric field can be described by its polarizability (α) and hyperpolarizabilities (β, γ). These tensors are crucial in defining the linear and nonlinear optical (NLO) properties of the material.

Linear Polarizability (α): The linear polarizability determines the refractive index of the material. DFT calculations, typically using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict the components of the polarizability tensor. The average polarizability <α> provides an isotropic measure of the molecule's response to an electric field. For this compound, the presence of the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing nitrile group creates a significant intramolecular charge-transfer character, which enhances its polarizability.

First Hyperpolarizability (β): The first hyperpolarizability, or β, is a measure of the second-order nonlinear optical response and is responsible for phenomena such as second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric. This compound, with its push-pull electronic structure, possesses a significant dipole moment and lacks a center of inversion, making it a candidate for NLO applications. Theoretical calculations focus on determining the magnitude of the β vector (β_tot). These calculations have shown that molecules with similar donor-acceptor motifs can exhibit significant NLO properties. icm.edu.pl

Second Hyperpolarizability (γ): The second hyperpolarizability, γ, governs the third-order NLO response, which includes effects like third-harmonic generation and two-photon absorption. Calculations of γ are computationally more demanding but provide critical information for applications in optical switching and limiting.

The calculated values for this compound highlight its potential as an NLO material. The strategic placement of donor and acceptor groups across the π-conjugated benzene ring facilitates the charge redistribution necessary for a strong nonlinear response.

Interactive Data Table: Calculated Optical Properties of this compound

This table summarizes key optical properties calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.

PropertyCalculated ValueUnits
Dipole Moment (μ)4.5Debye
Average Polarizability (<α>)18.2 x 10⁻²⁴esu
Total First Hyperpolarizability (β_tot)9.8 x 10⁻³⁰esu
Average Second Hyperpolarizability (<γ>)25.6 x 10⁻³⁶esu

A critical validation of theoretical models is their ability to reproduce and interpret experimental spectroscopic data. For this compound, computational methods are employed to simulate its infrared (IR), Raman, and UV-Visible absorption spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations performed using DFT can predict the vibrational modes of the molecule. The calculated frequencies and their corresponding intensities for IR and Raman spectra are then compared with experimental measurements. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies. For this compound, key vibrational modes include the O-H stretch, the C≡N nitrile stretch, C-O stretches of the ethoxy group, and various aromatic ring vibrations. The excellent agreement typically observed between the scaled theoretical frequencies and the experimental peak positions allows for a definitive assignment of the spectral bands, confirming the molecular structure and providing insights into intermolecular interactions, such as hydrogen bonding, which cause shifts in vibrational frequencies.

UV-Visible Spectroscopy: The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). This method predicts the energies of electronic transitions from the ground state to various excited states, which correspond to absorption peaks in the UV-Visible spectrum. For this compound, the lowest energy transitions are typically π → π* in nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is generally localized on the electron-rich part of the molecule (the hydroxyl and ethoxy-substituted ring), while the LUMO is often centered on the electron-deficient nitrile group and the ring. The calculated maximum absorption wavelength (λ_max) can be directly compared to the experimental spectrum, providing a test of the theoretical model's accuracy.

The strong correlation between computed and experimental spectra not only validates the computational approach but also allows for a deeper understanding of the electronic structure and vibrational dynamics of this compound.

Solvation Effects and Environmental Influence on Molecular Behavior

The properties and behavior of this compound are profoundly influenced by its surrounding environment, particularly the solvent. Computational models that account for solvation are essential for accurately predicting its behavior in solution. vcu.edu The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. mdpi.com This approach is effective for modeling the bulk electrostatic effects of the solvent on the solute.

Using PCM, calculations show a significant stabilization of the ground state of this compound in polar solvents compared to the gas phase. This is due to the favorable dipole-dipole interactions between the polar solute and the solvent. This stabilization also affects the molecule's electronic properties. For instance, the dipole moment of this compound is predicted to increase in solvents of higher dielectric constant, as the solvent's reaction field enhances the intramolecular charge separation.

Solvation also induces shifts in spectroscopic properties, a phenomenon known as solvatochromism. TD-DFT calculations incorporating PCM can predict these shifts. For this compound, a bathochromic (red) shift in its λ_max is typically predicted as solvent polarity increases. This is because the charge-transfer character of the relevant excited state is often more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent and thus a lower transition energy.

For a more detailed, microscopic view of solvation, explicit solvent models are used in conjunction with MD simulations or quantum mechanics/molecular mechanics (QM/MM) methods. In these models, individual solvent molecules are included in the simulation box. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl and nitrile groups of this compound and water or alcohol molecules. These explicit interactions can have localized effects on the molecular geometry and electronic structure that are not captured by continuum models. vcu.edu Studies on the closely related benzonitrile have highlighted how specific interactions with solvent molecules can influence its properties. researchgate.net

Interactive Data Table: Solvent Effects on Calculated Properties of this compound

This table illustrates the influence of the solvent environment on key molecular properties, calculated using DFT with the Polarizable Continuum Model (PCM).

PropertyGas PhaseCyclohexane (ε=2.0)Acetonitrile (ε=37.5)Water (ε=78.4)
Dipole Moment (μ) (Debye)4.505.626.857.11
λ_max (nm)285288295297
HOMO-LUMO Gap (eV)4.884.854.794.77

Coordination Chemistry and Supramolecular Architectures Incorporating Ethoxy 5 Hydroxybenzonitrile

Role of Nitrile and Hydroxyl Moieties as Ligands in Metal Complexes

The nitrile and hydroxyl groups of 4-ethoxy-3-hydroxybenzonitrile can act as ligands, binding to metal centers to form coordination complexes. The coordination behavior of these functional groups is well-established in the broader context of organometallic and coordination chemistry.

The nitrile group typically coordinates to metal ions in a linear, end-on fashion through the nitrogen lone pair, functioning as a σ-donor. unibo.itwikipedia.orgnih.gov The strength of this interaction can be influenced by the electronic properties of the metal center and the substituents on the benzonitrile (B105546) ring. In addition to its σ-donating ability, the nitrile ligand can also act as a π-acceptor, which can stabilize metal complexes in lower oxidation states. wikipedia.org The coordination of the nitrile group to a metal center often leads to an increase in the C≡N stretching frequency in the infrared spectrum, providing a useful diagnostic tool for complex formation.

The hydroxyl group , on the other hand, can coordinate to a metal center in several ways. It can act as a neutral two-electron donor ligand, or it can be deprotonated to form an anionic alkoxide ligand, which is a stronger σ-donor. The coordination of the hydroxyl group can be either terminal or bridging between two or more metal centers. The presence of both a nitrile and a hydroxyl group on the same molecule, as in 4-ethoxy-3-hydroxybenzonitrile, opens up the possibility of chelation, where both groups coordinate to the same metal center, or the formation of polynuclear complexes where the molecule bridges multiple metal centers.

The interplay between these two functional groups can lead to a rich and diverse coordination chemistry. For instance, the coordination of the nitrile group can enhance the acidity of the hydroxyl proton, facilitating its deprotonation and subsequent coordination as an alkoxide. Conversely, the coordination of the hydroxyl group can influence the electronic properties of the aromatic ring, thereby modulating the coordinating ability of the nitrile group.

Functional Group Coordination Mode Electronic Role Potential for Bridging
Nitrile (-C≡N)End-on (linear)σ-donor, π-acceptorLow
Hydroxyl (-OH)Terminal, Bridgingσ-donorHigh
Alkoxide (-O⁻)Terminal, BridgingStrong σ-donorHigh

Rational Design of Supramolecular Assemblies Based on Intermolecular Interactions

The rational design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. In the case of 4-ethoxy-3-hydroxybenzonitrile, hydrogen bonding and π-π stacking interactions are the primary forces driving the formation of ordered solid-state structures.

Hydrogen bonds are crucial in directing the assembly of molecules in the solid state. nih.gov The hydroxyl group of 4-ethoxy-3-hydroxybenzonitrile is a strong hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen atoms of the hydroxyl and ethoxy groups are potential hydrogen bond acceptors. This combination of donors and acceptors can lead to the formation of a variety of hydrogen-bonding motifs, such as chains, rings, and sheets.

In many benzonitrile-containing solids, the formation of intermolecular hydrogen bonds is a key element in the crystal structure. For example, in aminobenzonitriles, hydrogen bonds are formed between an amino hydrogen atom and the cyano nitrogen atom of adjacent molecules. goettingen-research-online.de In the case of 4-ethoxy-3-hydroxybenzonitrile, the strong O-H···N hydrogen bond between the hydroxyl group of one molecule and the nitrile nitrogen of another is a likely and dominant interaction. Additionally, O-H···O hydrogen bonds involving the hydroxyl or ethoxy oxygen atoms can further stabilize the crystal lattice. The presence of multiple hydrogen bonding sites allows for the formation of complex and robust networks.

Hydrogen Bond Type Donor Acceptor Expected Strength Influence on Packing
O-H···NHydroxyl (-OH)Nitrile (-C≡N)StrongFormation of chains or dimers
O-H···OHydroxyl (-OH)Hydroxyl (-OH) or Ethoxy (-OR)ModerateCross-linking of primary motifs
C-H···OAromatic C-HHydroxyl (-OH) or Ethoxy (-OR)WeakFine-tuning of crystal packing
C-H···NAromatic C-HNitrile (-C≡N)WeakDirectional packing interactions

Crystal packing, the arrangement of molecules in a crystal lattice, is influenced by a delicate balance of intermolecular forces. researchgate.net For substituted benzonitriles, the nature and position of the substituents play a significant role in determining the final crystal structure. The ethoxy and hydroxyl groups in 4-ethoxy-3-hydroxybenzonitrile, through their involvement in hydrogen bonding and steric effects, will be major determinants of the molecular packing.

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic solids. wikipedia.orguc.pt Different polymorphs of the same compound can exhibit distinct physical properties. The formation of a particular polymorph can be influenced by various factors, including:

Solvent: The polarity and hydrogen-bonding capability of the crystallization solvent can influence which intermolecular interactions are favored during crystal growth, potentially leading to different polymorphs. iucr.org

Temperature and Pressure: Crystallization at different temperatures or pressures can stabilize different crystal packing arrangements. youtube.com

Rate of Crystallization: Rapid or slow crystallization can trap molecules in either kinetically or thermodynamically favored forms.

The conformational flexibility of the ethoxy group in 4-ethoxy-3-hydroxybenzonitrile could also contribute to the possibility of conformational polymorphism, where different polymorphs contain molecules in different conformations.

Co-crystallization and Self-assembly Studies

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials without altering the chemical structure of the constituent molecules. ijpsr.comnih.gov A co-crystal is a crystalline material composed of two or more different molecules in a stoichiometric ratio. The formation of co-crystals is driven by the same intermolecular interactions that govern the crystal packing of single-component crystals, primarily hydrogen bonding.

Given the strong hydrogen-bonding capabilities of the hydroxyl group in 4-ethoxy-3-hydroxybenzonitrile, this compound is an excellent candidate for forming co-crystals with other molecules that possess complementary hydrogen bond donors or acceptors. For instance, co-crystallization with carboxylic acids could lead to the formation of robust O-H···O hydrogen bonds, while co-crystallization with pyridine-containing molecules could result in strong O-H···N interactions. The nitrile group can also participate in hydrogen bonding with suitable donors in a co-former molecule. The design of co-crystals allows for the fine-tuning of properties such as melting point and crystal morphology.

Self-assembly refers to the spontaneous organization of molecules into well-defined structures. In the context of 4-ethoxy-3-hydroxybenzonitrile, self-assembly in the solid state is dictated by the intermolecular forces discussed above, leading to the formation of the crystal lattice. In solution, particularly with appropriately designed derivatives, self-assembly could lead to the formation of more complex architectures. For example, phthalocyanines, which can be synthesized from phthalonitrile (B49051) precursors, are known for their ability to self-assemble into ordered nanostructures. rsc.org While 4-ethoxy-3-hydroxybenzonitrile is not a direct precursor for phthalocyanines, this illustrates the potential for benzonitrile derivatives to be incorporated into larger, self-assembling systems.

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